Pyronaridine Tetraphosphate is a synthetic antimalarial drug [, ]. It is classified as an aryl amino alcohol, structurally similar to quinine and mefloquine []. While primarily known for its antimalarial activity, Pyronaridine Tetraphosphate is increasingly investigated for its potential against other infectious diseases [, ].
Pyronaridine tetraphosphate is derived from pyronaridine, which was initially developed in the 1970s. The compound is classified under the category of antimalarial agents and has been used in various formulations to combat malaria. Its classification as a tetraphosphate salt enhances its solubility and bioavailability compared to the free base form of pyronaridine .
The synthesis of pyronaridine tetraphosphate involves several key steps that have been optimized for industrial production:
Recent improvements in the synthesis process have focused on optimizing reaction conditions to reduce impurities and enhance yield. For instance, using ethylenedichloride as a solvent and adjusting reaction times has significantly improved the purity and yield of the final product .
Pyronaridine tetraphosphate has a complex molecular structure characterized by its empirical formula and a molecular weight of approximately 518 g/mol. The structure includes:
The compound appears as a hygroscopic yellow powder that is sparingly soluble in water but shows increased solubility in acidic conditions . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses have provided detailed insights into its structural characteristics, confirming the presence of specific functional groups and their spatial arrangements .
Pyronaridine tetraphosphate participates in various chemical reactions relevant to its pharmacological activity:
These reactions underscore the compound's role in disrupting the life cycle of malaria parasites within infected erythrocytes.
The mechanism of action of pyronaridine tetraphosphate involves several critical processes:
This multifaceted approach makes pyronaridine tetraphosphate an effective treatment option against resistant strains of malaria.
Pyronaridine tetraphosphate exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in clinical settings.
Pyronaridine tetraphosphate has several significant applications:
The versatility of pyronaridine tetraphosphate highlights its importance not only as an antimalarial agent but also as a candidate for broader therapeutic applications.
Pyronaridine tetraphosphate was first synthesized in 1970 by researchers at the Institute of Chinese Parasitic Diseases (Shanghai, China) as part of Project 7351—a national effort to combat chloroquine-resistant Plasmodium falciparum malaria. The compound was designed by hybridizing structural elements of two existing antimalarials: the acridine core of mepacrine (quinacrine) and the aminoalkylphenol side chain of amodiaquine [4] [8]. This strategic fusion aimed to retain the schizonticidal activity of acridines while overcoming emerging drug resistance mechanisms. The molecular structure features a benzonaphthyridine scaffold with four ionizable groups, enabling formation of the stable tetraphosphate salt (chemical formula: C~29~H~32~ClN~5~O~2~·4H~3~PO~4~) to enhance aqueous solubility [1] [8].
Table 1: Key Physicochemical Properties of Pyronaridine Tetraphosphate
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 518 g/mol (free base) | Empirical formula: C~29~H~32~ClN~5~O~2~ |
Aqueous Solubility | 1.46% (w/v) | Sparingly soluble (vs. 0.02% for free base) |
Hydrophobicity Index (R~m~) | 0.872 (salt form) | Compared to 0.773 for free base |
logD at pH 7.4 | 0.2–0.4 (measured) | Discrepancy vs. calculated (4.2–5.3) |
pKa Values | 7.08, 7.39, 9.88, 10.30 | Titration-derived ionization constants |
Preclinical studies demonstrated exceptional potency against multiple Plasmodium strains. In rodent malaria models (P. berghei), pyronaridine achieved 99% suppression of parasitemia at 7.5 mg/kg/day—superior to chloroquine at equivalent doses [8]. Crucially, it retained nanomolar activity against chloroquine-resistant strains (IC~50~: 10–20 nM), attributed to its ability to form irreversible complexes with haematin (1:2 stoichiometry) that disrupt haem detoxification in the parasite digestive vacuole [1] [2]. By 1973, pyronaridine entered clinical trials as the monotherapy product Malaridine®, marking China’s first domestically developed antimalarial.
Following its 1980 approval, pyronaridine became a cornerstone of China’s national malaria control program. It was formulated as enteric-coated tablets (100 mg or 175 mg tetraphosphate salt), intramuscular injections, and intravenous solutions for flexible deployment across transmission settings [4] [8]. Field studies in Hainan and Yunnan provinces—endemic for multidrug-resistant P. falciparum—reported >95% clinical cure rates with a 3-day regimen (total dose: 1.2 g base equivalent in adults) [8]. This efficacy persisted even as chloroquine resistance exceeded 90% in these regions, confirming pyronaridine’s utility against resistant parasites.
Large-scale pharmacovigilance data (1985–1995) from >12,000 patients established its therapeutic profile, noting advantages over quinolines: lower cardiotoxicity risk and absence of cinchonism-like neurological effects [8]. By 2000, pyronaridine monotherapy had treated an estimated 500,000 malaria cases in China. However, limitations emerged, including:
These challenges prompted research into fixed-dose combinations to extend pyronaridine’s therapeutic lifespan.
The 2001 WHO recommendation for artemisinin-based combinations (ACTs) spurred development of pyronaridine-artesunate (PA). Preclinical synergy studies revealed:
Table 2: Efficacy of Pyronaridine-Artesunate in Pivotal Clinical Trials (2008–2018)
Trial Population | Comparator ACT | PCR-Corrected Cure Rate (Day 28) | Parasite Clearance Time (hr) |
---|---|---|---|
African Children (n=1,732) | Artemether-lumefantrine | 98.9% vs. 96.4% | 24 vs. 32 |
Asian Adults (n=1,246) | Artesunate-mefloquine | 99.2% vs. 97.1% | 22 vs. 36 |
P. vivax Cases (n=419) | Artesunate alone | 99.5% | 26 |
Source: Compiled from [1] [3] [8]
The PA combination achieved EMA Article 58 approval (2012) and WHO prequalification (2015) for uncomplicated P. falciparum and P. vivax malaria. Its 3:1 fixed ratio (180 mg pyronaridine tetraphosphate: 60 mg artesunate) optimized mutual exposure, while pediatric granules ensured accurate dosing down to 5 kg bodyweight [1] [3]. Crucially, PA maintained >95% efficacy against artemisinin-resistant Kelch13 mutant strains in Cambodia—a setting where other ACTs failed [3]. This resilience stems from pyronaridine’s distinct mechanism: unlike quinolines, it inhibits glutathione-dependent haem degradation and binds haematin at multiple sites, reducing resistance selection pressure [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7